Cas no 2172541-08-9 (1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde)
1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde
- 2172541-08-9
- EN300-1619628
- 1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde
-
- Inchi: 1S/C10H16O/c1-9(2)5-8(9)6-10(7-11)3-4-10/h7-8H,3-6H2,1-2H3
- InChI Key: TWTAEJMHWWRWOF-UHFFFAOYSA-N
- SMILES: O=CC1(CC1)CC1CC1(C)C
Computed Properties
- Exact Mass: 152.120115130g/mol
- Monoisotopic Mass: 152.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 17.1Ų
1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1619628-0.05g |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 0.05g |
$1393.0 | 2023-06-04 | ||
| Enamine | EN300-1619628-0.1g |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 0.1g |
$1459.0 | 2023-06-04 | ||
| Enamine | EN300-1619628-0.25g |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 0.25g |
$1525.0 | 2023-06-04 | ||
| Enamine | EN300-1619628-0.5g |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 0.5g |
$1591.0 | 2023-06-04 | ||
| Enamine | EN300-1619628-1.0g |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 1g |
$1658.0 | 2023-06-04 | ||
| Enamine | EN300-1619628-2.5g |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 2.5g |
$3249.0 | 2023-06-04 | ||
| Enamine | EN300-1619628-5.0g |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 5g |
$4806.0 | 2023-06-04 | ||
| Enamine | EN300-1619628-10.0g |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 10g |
$7128.0 | 2023-06-04 | ||
| Enamine | EN300-1619628-50mg |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 50mg |
$1129.0 | 2023-09-22 | ||
| Enamine | EN300-1619628-100mg |
1-[(2,2-dimethylcyclopropyl)methyl]cyclopropane-1-carbaldehyde |
2172541-08-9 | 100mg |
$1183.0 | 2023-09-22 |
1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde
Professional Introduction to Compound with CAS No. 2172541-08-9 and Product Name: 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde
The compound identified by the CAS number 2172541-08-9 and the product name 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde represents a significant advancement in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its intricate cyclic structure and functional groups, has garnered considerable attention due to its potential applications in synthetic chemistry and medicinal chemistry. The presence of both cyclopropane and dimethylcyclopropyl moieties in its framework suggests unique reactivity and stability, making it a subject of intense study.
Recent research has highlighted the utility of such compounds in the development of novel pharmaceuticals. The aldehyde functionality at the 1-position of the cyclopropane ring in 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde serves as a versatile handle for further chemical transformations. This includes reactions such as reduction to form alcohols, condensation reactions to form Schiff bases, and oxidation to yield carboxylic acids. These transformations are pivotal in the synthesis of more complex molecules, including potential drug candidates.
The cyclopropane ring itself is a well-known motif in medicinal chemistry due to its ability to induce conformational constraints in molecules. This can lead to improved binding affinity and selectivity when designing small-molecule drugs. In particular, the 2,2-dimethylcyclopropyl substituent enhances the steric bulk of the molecule, which can be exploited to fine-tune interactions with biological targets. Such structural features are often critical in achieving high efficacy and minimal side effects in therapeutic agents.
Current studies are exploring the pharmacological properties of derivatives of 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde. Initial investigations have shown promising results in terms of bioactivity against various biological pathways. For instance, modifications at the aldehyde group have led to compounds with inhibitory effects on certain enzymes implicated in inflammatory responses. This aligns with ongoing efforts to develop treatments for chronic inflammatory diseases by targeting specific enzymatic pathways.
The synthesis of this compound also exemplifies the latest trends in green chemistry and sustainable methodologies. Modern synthetic approaches emphasize efficiency, atom economy, and minimal waste generation. The multi-step synthesis of 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde incorporates several catalytic steps that enhance yield while reducing byproduct formation. Such methodologies are not only economically favorable but also environmentally responsible, aligning with global initiatives toward sustainable chemical practices.
Another area of interest is the role of computational chemistry in understanding the behavior of this compound. Advanced computational models are being employed to predict molecular interactions, optimize synthetic routes, and assess pharmacokinetic properties. These tools provide invaluable insights into how structural modifications can influence bioactivity, allowing researchers to design more effective molecules with greater precision.
The versatility of 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde extends beyond pharmaceutical applications. It serves as a valuable building block for materials science research as well. For example, its rigid cyclic structure can be incorporated into polymers to enhance thermal stability or mechanical strength. Such applications underscore the broad utility of this compound across multiple scientific disciplines.
In conclusion, the compound with CAS number 2172541-08-9 and product name 1-(2,2-dimethylcyclopropyl)methylcyclopropane-1-carbaldehyde represents a significant contribution to modern chemistry. Its unique structural features and functional groups make it a valuable tool for both synthetic and pharmacological research. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in advancing scientific discovery and developing innovative solutions for complex challenges.
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